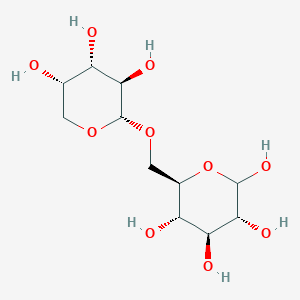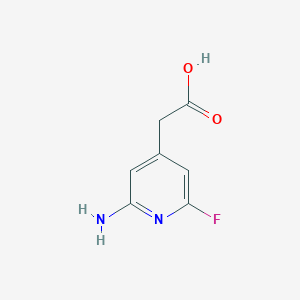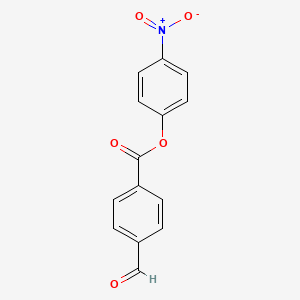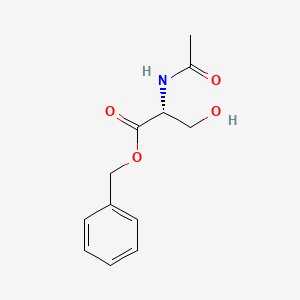
N-Acetyl-D-serine Phenylmethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-D-serine Phenylmethyl Ester: is a chemical compound used as an intermediate in the synthesis of various functionalized amino acids and amino amides. It is known for its role in the preparation of N-Acetyl-O-methyl-D-serine, which has applications in anticonvulsant activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of N-Acetyl-D-serine Phenylmethyl Ester involves the acetylation of D-serine followed by esterification with phenylmethyl alcohol. The reaction typically requires the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process involving the resolution of racemic mixtures. This process often employs microbial enzymes such as serine proteinase to selectively convert the desired isomer, followed by separation and purification steps .
Análisis De Reacciones Químicas
Types of Reactions: N-Acetyl-D-serine Phenylmethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
N-Acetyl-D-serine Phenylmethyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential anticonvulsant properties and other therapeutic uses.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of N-Acetyl-D-serine Phenylmethyl Ester involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing biochemical reactions. The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes involved in amino acid metabolism .
Comparación Con Compuestos Similares
- N-Acetyl-L-serine Phenylmethyl Ester
- N-Acetyl-D-phenylalanine Methyl Ester
- N-Acetyl-D-phenylglycine
Comparison: N-Acetyl-D-serine Phenylmethyl Ester is unique due to its specific configuration and functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it has a unique role in the synthesis of N-Acetyl-O-methyl-D-serine and its applications in anticonvulsant activities .
Propiedades
Fórmula molecular |
C12H15NO4 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
benzyl (2R)-2-acetamido-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15NO4/c1-9(15)13-11(7-14)12(16)17-8-10-5-3-2-4-6-10/h2-6,11,14H,7-8H2,1H3,(H,13,15)/t11-/m1/s1 |
Clave InChI |
NKIMTFPMRRWKQN-LLVKDONJSA-N |
SMILES isomérico |
CC(=O)N[C@H](CO)C(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(=O)NC(CO)C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


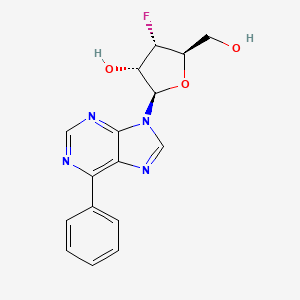

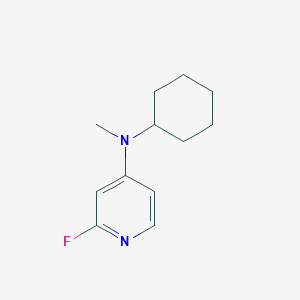
![8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline](/img/structure/B13437383.png)

![decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B13437393.png)
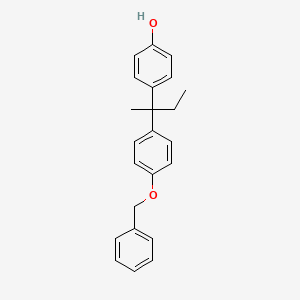
![(3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one](/img/structure/B13437403.png)

![(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13437416.png)
